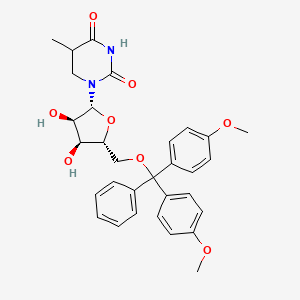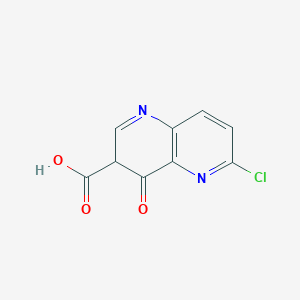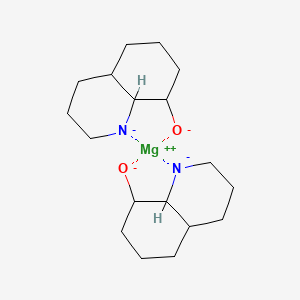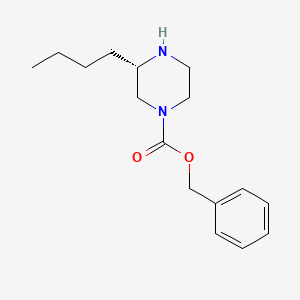![molecular formula C5H6N4O2 B12329498 8,8a-dihydro-1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B12329498.png)
8,8a-dihydro-1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8a-Dihydro-1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione is a heterocyclic compound that belongs to the class of imidazo[1,2-a][1,3,5]triazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8a-dihydro-1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is the I2-mediated annulation, where 2-amino-1,3,5-triazines react with electron-rich or electron-poor ketones under iodine catalysis . This reaction can be performed under mild conditions and is applicable on a gram scale.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and efficiency of the process. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
8,8a-Dihydro-1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles like amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazo[1,2-a][1,3,5]triazine derivatives.
Substitution: Formation of substituted imidazo[1,2-a][1,3,5]triazine derivatives.
科学的研究の応用
8,8a-Dihydro-1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antiviral, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 8,8a-dihydro-1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact molecular pathways depend on the specific biological context and target .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the nitrogen atom positions.
Imidazo[1,2-a]pyrazines: These compounds have a similar ring system but with different heteroatoms.
Uniqueness
8,8a-Dihydro-1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione is unique due to its specific ring structure and the presence of both imidazo and triazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C5H6N4O2 |
|---|---|
分子量 |
154.13 g/mol |
IUPAC名 |
8,8a-dihydro-1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C5H6N4O2/c10-4-7-3-6-1-2-9(3)5(11)8-4/h1-3,6H,(H2,7,8,10,11) |
InChIキー |
DRYZWBLRJVBCQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(N1)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


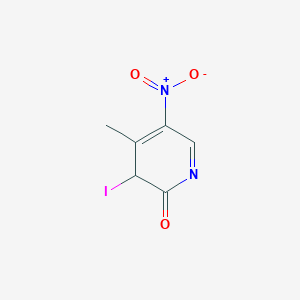
![Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]-](/img/structure/B12329419.png)
![Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester](/img/structure/B12329426.png)
![Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12329430.png)
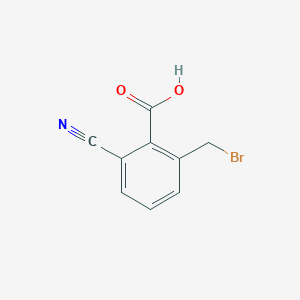
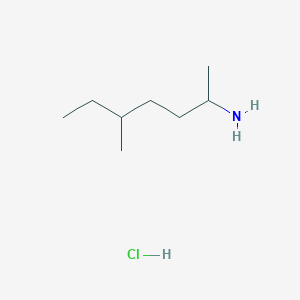
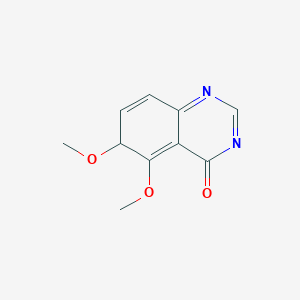
![Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester](/img/structure/B12329452.png)

